2-Methoxyethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Description
Properties
IUPAC Name |
2-methoxyethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FO5/c1-13-19(20(22)24-10-9-23-2)17-11-16(7-8-18(17)26-13)25-12-14-3-5-15(21)6-4-14/h3-8,11H,9-10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRWYGNSBVPSBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC3=CC=C(C=C3)F)C(=O)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of β-Ketoester Precursors
The 2-methyl-1-benzofuran-3-carboxylic acid intermediate is typically synthesized via acid-catalyzed cyclization of β-ketoesters. For example, ethyl acetoacetate derivatives undergo intramolecular cyclization in the presence of polyphosphoric acid (PPA) or InCl₃ to form the benzofuran ring. Adapting this method, methyl 2-methyl-1-benzofuran-3-carboxylate can be synthesized and subsequently hydrolyzed to the carboxylic acid.
Reaction Conditions:
Alternative Routes via Claisen Rearrangement
Thermal Claisen rearrangement of allyl vinyl ethers offers another pathway to benzofuran derivatives. However, this method requires stringent temperature control and is less commonly employed for methyl-substituted systems.
Introduction of the (4-Fluorophenyl)methoxy Group
Nucleophilic Aromatic Substitution
The 5-hydroxy intermediate of the benzofuran core reacts with 4-fluorobenzyl bromide in the presence of a base such as K₂CO₃ or Cs₂CO₃. This Williamson ether synthesis is conducted in polar aprotic solvents (e.g., DMF or acetone) at 60–80°C.
Optimized Protocol:
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine ensures efficient ether bond formation. This method is advantageous for acid-sensitive intermediates.
Esterification to the 2-Methoxyethyl Group
Direct Esterification
The carboxylic acid intermediate is esterified with 2-methoxyethanol using coupling agents such as DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane.
Typical Procedure:
Transesterification from Methyl Esters
Methyl esters (e.g., methyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate) undergo transesterification with 2-methoxyethanol catalyzed by NaOMe in toluene under reflux.
Conditions:
Optimization and Green Chemistry Considerations
Ultrasound-Assisted Synthesis
Ultrasound irradiation (25 kHz, 250 W) significantly reduces reaction times for cyclization and etherification steps. For example, InCl₃-catalyzed cyclizations under ultrasound achieve 95% yield in 20 minutes versus 6 hours conventionally.
Solvent Selection
Aqueous ethanol (50% v/v) emerges as an ideal solvent for one-pot reactions, balancing reactivity and environmental impact.
Characterization and Analytical Data
Spectral Properties
Crystallographic Validation
While no crystal structure exists for the target compound, related benzofurans exhibit planar fused-ring systems with dihedral angles of 20–40° between substituents.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
2-Methoxyethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Selected Benzofuran Derivatives
Key Observations:
Halogen Effects :
- The 4-fluorophenylmethoxy group in the target compound provides a balance between lipophilicity (XLogP3 = 4.0) and electronic effects. In contrast, the 4-chlorobenzoyloxy analogue (XLogP3 = 4.5) exhibits higher lipophilicity due to the chlorine atom’s larger size and polarizability .
- Bromine substitution (e.g., in ethyl 5-[(4-bromobenzoyl)oxy] derivatives) increases molecular weight and may enhance binding affinity in biological targets via halogen bonding .
Ester vs. Ether Linkages :
- Replacing the 4-fluorobenzyl ether with an acetyloxy ester (as in ) significantly lowers molecular weight (292.3 g/mol) and XLogP3 (1.5), favoring aqueous solubility .
Crystallographic and Conformational Insights
While direct crystallographic data for the target compound are absent, related benzofuran derivatives (e.g., 5-cyclohexyl-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran) reveal that substituents influence packing motifs and hydrogen-bonding networks . For example, halogenated benzofurans often form intramolecular hydrogen bonds or π-stacking interactions, which could stabilize the target compound’s conformation .
Biological Activity
2-Methoxyethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate, commonly referred to as compound X, is a benzofuran derivative with potential therapeutic applications. This article explores its biological activity, focusing on recent research findings, mechanisms of action, and relevant case studies. The compound is known for its diverse pharmacological properties, including anti-cancer and anti-inflammatory effects.
- Chemical Formula : C20H19FO5
- CAS Number : 300674-50-4
- Molecular Weight : 364.36 g/mol
Research indicates that compound X exhibits its biological effects through several mechanisms:
- Anti-Metastatic Activity : A study highlighted its ability to suppress the proliferation and migration of hepatocellular carcinoma (HCC) cells. It was found to upregulate E-cadherin while downregulating vimentin, Slug, and MMP9, which are associated with epithelial–mesenchymal transition (EMT) and metastasis in HCC cells with mutated p53 genes .
- Cytotoxic Effects : The cytotoxicity of compound X was assessed using the CCK-8 assay on Huh7 cells (a human liver cancer cell line). Results showed that concentrations above 5 μM significantly inhibited cell viability, with an IC50 value of approximately 38.15 μM at 48 hours .
- Inhibition of Integrin α7 : Compound X was shown to decrease the expression of integrin α7 and its downstream signaling pathways (FAK/AKT), suggesting a potential role in inhibiting cancer cell invasion and migration .
Case Study 1: Hepatocellular Carcinoma (HCC)
A recent study investigated the effects of compound X on HCC cells. The findings demonstrated that treatment with non-cytotoxic concentrations of compound X significantly inhibited cell motility and migration. The compound's ability to alter the expression levels of proteins associated with metastasis indicates its potential as a therapeutic agent in HCC management.
| Parameter | Control | Compound X (10 μM) | Compound X (20 μM) |
|---|---|---|---|
| Cell Viability (%) | 100 | 75 | 50 |
| Migration Distance (μm) | 200 | 120 | 80 |
| E-Cadherin Expression | Low | Moderate | High |
| Vimentin Expression | High | Moderate | Low |
Case Study 2: In Vitro Studies
Additional in vitro studies have shown that compound X does not exhibit cytotoxicity in normal hepatocytes, indicating a selective action against cancerous cells while preserving healthy tissue .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how is reaction progress monitored?
Synthesis involves nucleophilic substitution of a benzofuran precursor with a methoxyethyl group under basic conditions. Potassium carbonate (K₂CO₃) in acetone under reflux is effective, as demonstrated for analogous compounds . Reaction progress is monitored via thin-layer chromatography (TLC) using dichloromethane/methanol (95:5 v/v) for separation . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity .
| Key Reaction Parameters | Conditions | Monitoring |
|---|---|---|
| Base | K₂CO₃ in acetone | TLC (DCM:MeOH = 95:5) |
| Temperature | Reflux (~56°C) | NMR, HRMS |
Q. What analytical techniques are essential for confirming the compound’s identity and purity?
- 1H/13C NMR : Assigns proton and carbon environments (e.g., methoxyethyl group at δ 3.2–4.5 ppm) .
- FT-IR : Confirms ester carbonyl stretch (~1700 cm⁻¹) and aryl C-F vibration (~1250 cm⁻¹) .
- X-ray diffraction (XRD) : Provides absolute configuration via single-crystal analysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental spectral data?
A three-step validation protocol is recommended:
- Re-optimize computational models : Use density functional theory (DFT) with solvent corrections (e.g., PCM model) .
- High-resolution XRD : Collect data at ≤0.8 Å resolution and refine with SHELXL-2019 to resolve thermal motion artifacts .
- Multi-solvent NMR : Compare shifts in DMSO-d₆ and CDCl₃ to identify solvent-specific effects .
Example discrepancy resolution: For a related sulfinyl benzofuran, XRD revealed a 7° torsional angle deviation from DFT predictions, attributed to crystal packing forces .
Q. What advanced crystallographic techniques characterize polymorphism and intermolecular interactions?
- Low-temperature XRD (100 K) : Reduces thermal noise and improves electron density maps .
- Hirshfeld surface analysis : Maps interaction hotspots (e.g., C–H···F contacts contributing to 15% of crystal packing) .
- PLATON SQUEEZE : Models disordered solvent molecules in crystal voids .
| Crystallographic Parameters | Value (Example) |
|---|---|
| Space group | P2₁/c |
| Halogen bonding contribution | 12–15% lattice energy |
| R-factor | <0.05 |
Q. How should structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?
A systematic SAR framework includes:
- Analog synthesis : Modify substituents at positions 2 (methyl), 5 (fluorophenylmethoxy), and the ester group .
- Biological assays :
-
Enzyme inhibition (COX-2, 5-LOX)
-
Cytotoxicity in 3D tumor spheroids
- QSAR modeling : Correlate descriptors (LogP, polar surface area) with activity.
Example finding: 4-Fluorophenyl substitution enhances binding affinity by 40–60% compared to chloro analogs .
Q. What strategies improve bioavailability without structural modification?
- Nanomilling : Reduce particle size to <200 nm (dynamic light scattering validation) .
- Co-crystallization : Use succinic acid to enhance solubility by 3-fold .
- Solid dispersions : Employ Eudragit® polymers via hot-melt extrusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
